molecular formula C11H7BrFN B14030333 3-Bromo-2-(2-fluorophenyl)pyridine CAS No. 1417519-78-8

3-Bromo-2-(2-fluorophenyl)pyridine

Cat. No.: B14030333
CAS No.: 1417519-78-8
M. Wt: 252.08 g/mol
InChI Key: KXFNHVHYLBDYPP-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-fluorophenyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 2-fluorophenyl substituent at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom acts as a reactive site for cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine substituent modulates electronic properties and enhances metabolic stability in drug candidates .

Properties

CAS No.

1417519-78-8

Molecular Formula

C11H7BrFN

Molecular Weight

252.08 g/mol

IUPAC Name

3-bromo-2-(2-fluorophenyl)pyridine

InChI

InChI=1S/C11H7BrFN/c12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)13/h1-7H

InChI Key

KXFNHVHYLBDYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)Br)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Step 1: Preparation of the 2-(2-fluorophenyl)pyridine precursor.
  • Step 2: Selective bromination at the 3-position of the pyridine ring.
  • Step 3: Purification and isolation of the target compound.

The bromination step is critical and typically involves controlled electrophilic aromatic substitution using bromine or brominating agents under carefully regulated conditions to avoid over-bromination or substitution at undesired positions.

Bromination Process

According to EvitaChem, the bromination of the precursor 2-(2-fluorophenyl)pyridine is performed by adding bromine to a solution of the precursor compound under controlled conditions. The reaction is usually carried out in an inert organic solvent such as dichloromethane to ensure solubility and control over the reaction kinetics. The process involves:

  • Solvent: Dichloromethane (CH2Cl2)
  • Reagent: Bromine (Br2)
  • Conditions: Controlled temperature, typically at room temperature or slightly below to minimize side reactions
  • Reaction Monitoring: TLC or HPLC to track the progress and avoid over-bromination

This method yields this compound with high regioselectivity due to the directing effects of the fluorophenyl substituent and the pyridine nitrogen.

Alternative Synthetic Routes

While direct bromination is the most straightforward approach, other synthetic routes involve:

  • Cross-Coupling Reactions: Using palladium-catalyzed Suzuki-Miyaura coupling between 3-bromopyridine derivatives and 2-fluorophenylboronic acid derivatives. This method allows for the introduction of the 2-fluorophenyl group after bromination of the pyridine ring.

  • Nitration and Subsequent Functional Group Transformation: Preparation of 3-bromo-2-fluoronitrobenzene as an intermediate, followed by reduction and coupling to the pyridine ring. This method is supported by patent CN110305018A, which details preparation methods for related bromo-fluoronitrobenzene compounds, indicating the utility of nitro intermediates in halogenated aromatic synthesis.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Bromination Bromine (Br2), 1.0 equiv Dichloromethane 0–25 °C 1–3 hours Slow addition of Br2 to control regioselectivity
Suzuki-Miyaura Coupling Pd catalyst, base (e.g., K2CO3), ligand Toluene/Water mix 80–100 °C 6–12 hours Coupling of 3-bromopyridine with 2-fluorophenylboronic acid
Nitration (Intermediate) Nitric acid, sulfuric acid Acetic acid 0–5 °C 1–2 hours For preparing 3-bromo-2-fluoronitrobenzene intermediate
Reduction and Coupling Various reducing agents and coupling partners Mixed solvents Ambient to reflux Variable Conversion of nitro to amine and further functionalization

Mechanistic Insights

  • Bromination: The electrophilic aromatic substitution mechanism is influenced by the electron-withdrawing fluorine atom on the phenyl ring and the nitrogen atom in the pyridine ring. The nitrogen directs bromination to the 3-position on the pyridine ring due to its electron density distribution and steric factors.

  • Suzuki Coupling: The palladium catalyst facilitates the cross-coupling between the arylboronic acid and the aryl bromide, forming the carbon-carbon bond that links the 2-fluorophenyl group to the pyridine ring.

Purification and Characterization

Post-reaction, the crude product is typically purified by:

  • Extraction: Using organic solvents such as ethyl acetate.
  • Washing: With aqueous solutions (e.g., sodium bicarbonate, water) to remove inorganic residues.
  • Drying: Over anhydrous sodium sulfate.
  • Chromatography: Silica gel column chromatography to isolate pure this compound.
  • Recrystallization: From suitable solvents like ethanol or hexane to improve purity.

Characterization is performed by:

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Reference
Direct Bromination Bromine, dichloromethane Simple, high regioselectivity Requires careful control
Suzuki-Miyaura Coupling Pd catalyst, 2-fluorophenylboronic acid Versatile, allows late-stage modification Requires expensive catalysts Inferred from
Nitro Intermediate Route Nitration reagents, reduction agents Useful for complex derivatives Multi-step, longer process

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or other organic solvents.

    Inert Atmosphere: Nitrogen or argon to prevent oxidation.

Major Products Formed:

Scientific Research Applications

Chemistry:

3-Bromo-2-(2-fluorophenyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors for specific enzymes or receptors involved in various diseases .

Industry:

The compound is also used in the development of materials with specific electronic or optical properties. This includes applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-2-(4-chlorophenyl)pyridine 4-Cl-phenyl at C2 268.52 Photoredox Meerwein arylation (35% yield)
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine Difluoromethyl (C2), CF3 (C6) 276.00 High electrophilicity; pharmaceutical intermediate
3-Bromo-2-(1-methoxyethyl)pyridine (S-enantiomer) Chiral methoxyethyl at C2 216.08 Intermediate in RAS inhibitor synthesis (75% yield)
3-Bromo-2-(p-tolyl)pyridine p-Tolyl at C2 248.11 Cyclohexyl ether synthesis (77% yield)
2-Bromo-3-methylpyridine CH3 at C3 172.02 Industrial precursor; stringent safety protocols

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds like 3-bromo-2-(trifluoromethyl)pyridine exhibit enhanced electrophilicity due to the CF3 group, favoring nucleophilic aromatic substitution . In contrast, the 2-fluorophenyl group in the target compound balances reactivity and stability for coupling reactions.
  • Steric and Electronic Effects: The 2-fluorophenyl group introduces moderate steric hindrance compared to bulkier substituents (e.g., 2,4,6-triisopropylphenyl in TipPBB2 ), which can hinder reaction kinetics.
  • Chiral Derivatives: Enantiomerically pure analogues, such as (S)-3-bromo-2-(1-methoxyethyl)pyridine, are critical for asymmetric synthesis in drug discovery .

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